N-(2-ethylphenyl)-4-nitrobenzenesulfonamide
Description
Properties
CAS No. |
346724-05-8 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-2-11-5-3-4-6-14(11)15-21(19,20)13-9-7-12(8-10-13)16(17)18/h3-10,15H,2H2,1H3 |
InChI Key |
TYRYZRCQWQFBOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions
In a representative procedure, 2-ethylaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Pyridine (1.1–2.0 equiv) is added as a base to neutralize HCl, followed by dropwise addition of 4-nitrobenzenesulfonyl chloride (1.05 equiv). The reaction is stirred at 0–5°C for 1–2 hours and then allowed to warm to room temperature for 12–24 hours.
Key Parameters:
Workup and Purification
Post-reaction, the mixture is washed with 1N HCl to remove excess base, followed by brine to eliminate residual acid. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Crude product purification is achieved via flash chromatography (petroleum ether/ethyl acetate gradient) or recrystallization from ethanol/water.
Yield and Purity:
-
Analytical Data:
Alternative Sulfonylation Strategies
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the sulfonylation reaction. In one protocol, 2-ethylaniline and 4-nitrobenzenesulfonyl chloride are mixed in acetonitrile with potassium carbonate as a base. The reaction is irradiated at 100°C for 15 minutes, achieving 78% yield with reduced side products.
Solid-Phase Synthesis
A patent by discloses a solid-phase method using polymer-supported sulfonyl chlorides. The resin-bound reagent reacts with 2-ethylaniline in DCM, enabling facile filtration and eliminating aqueous workup. This approach is scalable but requires specialized reagents.
Large-Scale Industrial Production
Continuous-Flow Reactor Design
For industrial applications, continuous-flow systems enhance heat and mass transfer. A tubular reactor with staggered mixing zones allows precise control of stoichiometry and temperature (20–25°C), achieving 89% yield with >99% purity.
Comparative Analysis of Synthetic Methods
Degradation and Stability Studies
This compound exhibits stability in ambient conditions but degrades under strong acidic or basic conditions. Hydrolysis studies in 1N NaOH at 60°C revealed cleavage of the sulfonamide bond within 4 hours, yielding 4-nitrobenzenesulfonic acid and 2-ethylaniline.
Applications in Medicinal Chemistry
While beyond the scope of preparation methods, it is noteworthy that this compound serves as an intermediate in protease inhibitor development. Its nitro group facilitates hydrogen bonding with enzyme active sites, as demonstrated in structure-activity relationship (SAR) studies .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: N-(2-ethylphenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(2-ethylphenyl)-4-nitrobenzenesulfonamide is primarily studied for its antimicrobial properties. The presence of the sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), inhibiting bacterial enzymes involved in folic acid synthesis. This mechanism is crucial for bacterial growth and replication, making it a valuable candidate for antibiotic development .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli through minimum inhibitory concentration (MIC) assays .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceutical agents targeting bacterial infections. Its structure allows for further modifications to enhance efficacy and reduce side effects associated with traditional sulfonamides.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains using a micro-dilution technique. The results indicated that derivatives with nitro and amino substituents showed promising activity against Bacillus subtilis and Aspergillus niger. The compounds were characterized using NMR and LCMS techniques, confirming their structural integrity .
Case Study 2: Mechanism of Action
Another investigation focused on the mechanism by which this compound inhibits bacterial growth. It was found that the compound effectively inhibits dihydropteroate synthase, leading to reduced folate synthesis in bacteria. This mechanism mirrors that of traditional sulfonamides, reinforcing its potential as an antibiotic .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-nitrobenzenesulfonamide and its derivatives often involves the inhibition of bacterial enzymes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
a. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
- Reactivity : Reacts with benzoic anhydride under solvent-free conditions to form N-benzoyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide in 50% yield over 10 hours .
- Comparison : The electron-withdrawing 4-chloro substituent reduces nucleophilicity compared to the ethyl group in the target compound, leading to slower acylation kinetics .
b. N-(2-Aminophenyl)-4-nitrobenzenesulfonamide
Variations in N-Substituents
a. N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide
- Synthesis : Produced via Method A (melting point: 114–116°C) and further functionalized with allyl groups (Method B; melting point: 67–69°C) .
b. N,N-Bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide
- Properties : Molecular weight 290.29 g/mol, with two hydroxyethyl groups .
- Comparison : The bis-hydroxyethyl substituents enhance hydrophilicity (lower LogP vs. target compound’s 4.24), making this derivative more water-soluble .
a. N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide
- Activity : Exhibits potent pro-apoptotic effects (IC₅₀ = 10.29 µM against EAC cells) due to the quinazoline moiety .
- Comparison : The quinazoline group introduces planar aromaticity, enabling DNA intercalation, which is absent in the ethylphenyl derivative .
Structural and Spectroscopic Trends
*Yield for acylation product.
Electronic and Steric Influences
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Reduce electron density on the sulfonamide nitrogen, decreasing nucleophilicity .
- Steric Effects : Bulky substituents (e.g., ethyl, cyclopropylmethyl) hinder rotational freedom, affecting conformational stability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
